ダビガトラン-13C6

説明

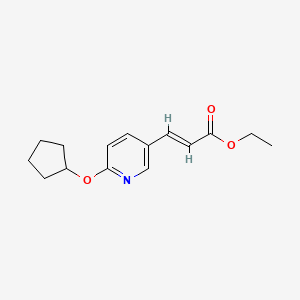

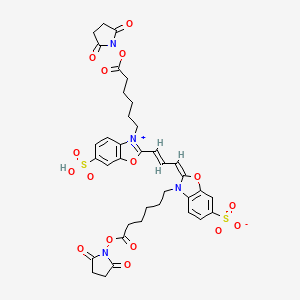

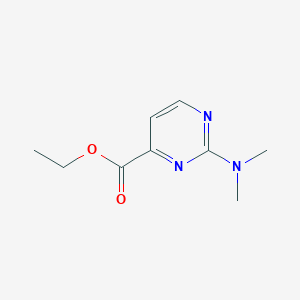

Dabigatran-13C6 is labelled Dabigatran which is a nonpeptide, direct thrombin inhibitor.

科学的研究の応用

医薬品基準物質

ダビガトラン-13C6は、医薬品の分析試験における高品質な基準物質として使用されます。 これは、医薬品特性の決定に使用される分析方法の精度と一貫性を保証します .

抗凝固剤の安全性研究

この化合物は、ダビガトランの抗凝固剤としての安全性を評価するための系統的レビューとメタ分析に含まれています。 研究では、出血やその他の有害事象のリスクを対照群と比較して、安全性を評価します .

安定同位体標識

代謝学の分野では、ダビガトラン-13C6は安定同位体標識化合物の役割を果たします。 これにより、代謝経路における正確な追跡が可能になり、薬物の薬物動態と薬力学の理解に役立ちます .

トロンビン阻害研究

強力なトロンビン阻害剤として、ダビガトラン-13C6は、血栓症に関連する疾患に対する新しい治療戦略の研究において重要な役割を果たしています。 トロンビンの選択的阻害は、抗血栓剤の開発に不可欠です .

関節リウマチ治療研究

研究では、ダビガトラン-13C6を使用して、関節リウマチの新しい治療法を探索しています。 関節炎誘発状態のモデルにおけるその有効性が調査され、潜在的な治療的用途に関する洞察が得られます .

リガンド結合研究

ダビガトラン-13C6は、構造生物学において、リガンド-タンパク質相互作用の研究に使用されます。 これは、リガンドが標的タンパク質に結合するメカニズムの解明に役立ち、創薬に不可欠です .

抗がん研究

ダビガトラン-13C6は、新しい抗がん化合物の設計と合成においても研究されています。 その構造は、潜在的な抗がん活性を持つ分子の作成のための骨格として役立ちます .

作用機序

Target of Action

Dabigatran-13C6, also known as 3-[[2-[[(4-Carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid or DTXSID40678646, is a potent, competitive direct thrombin inhibitor . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting thrombin, Dabigatran-13C6 prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation .

Mode of Action

Dabigatran-13C6 acts by binding to thrombin and blocking its thrombogenic activity . This inhibition is reversible and competitive, meaning that Dabigatran-13C6 competes with the natural substrate (fibrinogen) for the active site of thrombin . In addition to its direct effect on thrombin activity, Dabigatran-13C6 has also been shown to inhibit thrombin-induced platelet aggregation , another critical step in the coagulation pathway.

Biochemical Pathways

The primary biochemical pathway affected by Dabigatran-13C6 is the coagulation cascade . By inhibiting thrombin, Dabigatran-13C6 prevents the formation of fibrin, a protein that forms a meshwork for blood clots. This action disrupts the coagulation cascade, reducing the risk of thrombus (blood clot) formation.

Pharmacokinetics

Dabigatran-13C6 is an oral anticoagulant . It is a prodrug that is hydrolyzed to the active form, Dabigatran, by intestinal and hepatic carboxylesterases . Factors such as age, high-density lipoprotein cholesterol (HDL-C), and creatinine clearance (CrCL) can influence the pharmacokinetics of Dabigatran-13C6 .

Result of Action

The primary result of Dabigatran-13C6 action is the prevention of blood clot formation . By inhibiting thrombin and disrupting the coagulation cascade, Dabigatran-13C6 reduces the risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation or those who have undergone hip or knee replacement surgery .

Action Environment

The action of Dabigatran-13C6 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action through drug-drug interactions. Additionally, individual patient factors such as age, renal function, and the presence of certain genetic polymorphisms can also influence the efficacy and safety of Dabigatran-13C6 .

特性

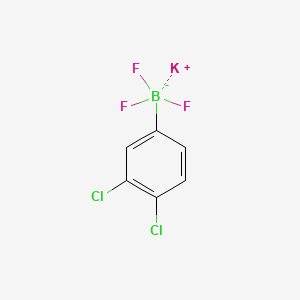

IUPAC Name |

3-[[2-[[(4-carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i5+1,6+1,8+1,9+1,16+1,18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSJFWOBGCMAKL-WLDHFFRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CN[13C]4=[13CH][13CH]=[13C]([13CH]=[13CH]4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678646 | |

| Record name | N-[2-({[4-Carbamimidoyl(~13~C_6_)phenyl]amino}methyl)-1-methyl-1H-benzimidazole-5-carbonyl]-N-pyridin-2-yl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210608-88-0 | |

| Record name | N-[2-({[4-Carbamimidoyl(~13~C_6_)phenyl]amino}methyl)-1-methyl-1H-benzimidazole-5-carbonyl]-N-pyridin-2-yl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Dabigatran-13C6 used as an internal standard in analyzing Dabigatran levels in biological samples?

A1: Utilizing stable isotope-labeled analogs like Dabigatran-13C6 as internal standards offers several advantages in bioanalytical methods. [] These include:

Q2: The research mentions using high-resolution mass spectrometry (HRMS) for analysis. How does this contribute to the identification of Dabigatran and its potential metabolites?

A2: The research by Lenz et al. [] utilizes HRMS operating in full-scan mode. This means the instrument records a wide range of m/z values, capturing data for both Dabigatran and any potential metabolites. [] This is particularly valuable because:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

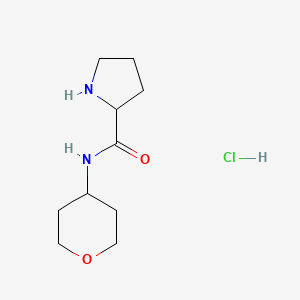

![1-[1-(3-Pyrrolidinyl)ethyl]pyrrolidine dihydrochloride](/img/structure/B1493816.png)

![3,3'-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1493837.png)